molecular formula C19H20N2O3S B2542159 N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide CAS No. 850932-51-3

N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide

Cat. No.: B2542159
CAS No.: 850932-51-3
M. Wt: 356.44
InChI Key: LTELFZLAVJHPRA-UHFFFAOYSA-N
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Description

N-Phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic acetamide derivative featuring a sulfonyl group attached to a 1-propyl-substituted indole ring at position 3, linked to an N-phenylacetamide backbone.

Properties

IUPAC Name

N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTELFZLAVJHPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation via Sodamide-Mediated Reaction

Indole reacts with 1-bromopropane in the presence of sodamide (NaNH₂) in diethylaniline at elevated temperatures (180–220°C). This method, adapted from the synthesis of 2-butyl-5-methylindole, proceeds via deprotonation of indole’s NH group, followed by nucleophilic substitution:

Reaction Conditions

  • Base : Sodamide (2.0–4.0 molar equivalents)
  • Solvent : Diethylaniline
  • Temperature : 180–220°C, 5–8 hours
  • Yield : ~60–70% (inferred from analogous reactions)

Alternative Alkylation Strategies

Grignard reagents (e.g., propylmagnesium bromide) may facilitate N-alkylation under milder conditions (0–25°C) in tetrahydrofuran (THF). However, competing C-alkylation at the indole’s 3-position necessitates careful stoichiometric control.

Sulfonation at the Indole 3-Position

Direct sulfonation of 1-propyl-1H-indole introduces the sulfonyl group at the electronically active 3-position. Two primary approaches are documented:

Chlorosulfonic Acid-Mediated Sulfonation

Treatment of 1-propyl-1H-indole with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C produces 1-propyl-1H-indole-3-sulfonic acid. The reaction exploits indole’s inherent electrophilic substitution reactivity:

Reaction Conditions

  • Sulfonating Agent : Chlorosulfonic acid (1.2–1.5 equivalents)
  • Solvent : 1,2-Dichloroethane
  • Temperature : 0–5°C, 2–4 hours
  • Workup : Quenching with ice water followed by neutralization with NaHCO₃

Sodium Sulfite-Formaldehyde Sulfomethylation

An alternative pathway involves sulfomethylation using formaldehyde and sodium sulfite under reflux. This method yields sodium 1-propyl-1H-indole-3-methanesulfonate, which is subsequently oxidized:

Reaction Conditions

  • Reagents : Formaldehyde (2.0 equiv), Na₂SO₃ (1.5 equiv)
  • Solvent : Water
  • Temperature : Reflux (100°C), 12–24 hours
  • Oxidation : Alkali metal periodate (e.g., NaIO₄) in aqueous ethanol

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅):

Reaction Conditions

  • Chlorinating Agent : PCl₅ (1.5–2.0 equiv)
  • Solvent : Diethyl ether or dichloromethane
  • Temperature : 0–5°C, 1–2 hours
  • Isolation : Filtration and solvent evaporation

Coupling with 2-Amino-N-Phenylacetamide

The final step involves nucleophilic acyl substitution between 1-propyl-1H-indole-3-sulfonyl chloride and 2-amino-N-phenylacetamide.

Amine Preparation: Synthesis of 2-Amino-N-Phenylacetamide

2-Amino-N-phenylacetamide is synthesized via:

  • Acylation : Reaction of aniline with chloroacetyl chloride in dichloromethane.
  • Amination : Displacement of chloride with aqueous ammonia (25°C, 12 hours).

Sulfonamide Bond Formation

The sulfonyl chloride reacts with 2-amino-N-phenylacetamide in the presence of a base (e.g., pyridine):

Reaction Conditions

  • Base : Pyridine (2.0 equiv)
  • Solvent : Acetone or THF
  • Temperature : 0–25°C, 4–6 hours
  • Workup : Precipitation with ice water, recrystallization from ethanol

Comparative Analysis of Synthetic Routes

Step Method A (Chlorosulfonic Acid) Method B (Sulfomethylation)
Sulfonation Yield 70–80% (estimated) 50–60% (estimated)
Reagent Cost High (ClSO₃H) Moderate (Na₂SO₃, HCHO)
Byproducts Minimal Formaldehyde adducts
Scalability Suitable for industrial scale Limited by oxidation step

Challenges and Optimization

  • Regioselectivity : Competing sulfonation at indole’s 2-position is mitigated by low-temperature conditions.
  • Stability : 1-Propyl-1H-indole-3-sulfonyl chloride is hygroscopic; storage under anhydrous N₂ is recommended.
  • Purity : Recrystallization from toluene/hexane (1:3) achieves >95% purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as an electrophilic site for nucleophilic attack. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesResearch Findings
Amine substitutionPrimary/secondary amines in polar aprotic solvents (e.g., DMF)Sulfonamide derivatives with modified N-aryl groupsHigher yields observed with electron-deficient amines due to enhanced nucleophilicity.
AlkoxylationAlcohols with base (e.g., K₂CO₃)Sulfonate estersReaction efficiency depends on alcohol steric hindrance; methanol shows >80% conversion.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic aromatic substitution (EAS), primarily at the C-5 position due to electronic directing effects:

Reaction TypeReagents/ConditionsProducts/OutcomesResearch Findings
NitrationHNO₃/H₂SO₄ at 0–5°C5-Nitroindole derivativesRegioselectivity confirmed via NMR; 85% isolated yield .
SulfonationSO₃/H₂SO₄5-Sulfoindole derivativesRequires strict temperature control (<10°C) to avoid over-sulfonation.

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProducts/OutcomesResearch Findings
Acidic hydrolysisHCl (6M), refluxSulfonic acid + aniline derivativesComplete conversion achieved after 12 hours.
Basic hydrolysisNaOH (2M), 60°CSodium sulfonate + phenylamineFaster kinetics in basic media (4–6 hours).

Oxidation and Reduction Reactions

Controlled redox reactions modify the indole and sulfonyl groups:

Reaction TypeReagents/ConditionsProducts/OutcomesResearch Findings
Indole oxidationKMnO₄ in acidic mediumIndole-2,3-dione (isatin derivative)Over-oxidation observed at elevated temperatures; optimal at 25°C.
Sulfonyl reductionLiAlH₄ in THFThiol (-SH) intermediateRequires anhydrous conditions; 70% yield reported.

Cross-Coupling Reactions

The aryl groups participate in transition-metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProducts/OutcomesResearch Findings
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, baseBiaryl derivativesElectron-withdrawing substituents enhance coupling efficiency .
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-aryl amine-functionalized compoundsUsed to introduce pharmacophores in medicinal chemistry applications .

Functionalization via Radical Intermediates

Recent studies highlight radical-based modifications:

Reaction TypeReagents/ConditionsProducts/OutcomesResearch Findings
Photocatalytic alkylationVisible light, Ru(bpy)₃²⁺, alkyl halidesC-3 alkylated indole derivativesAchieves regioselective C–H activation under mild conditions .

Key Synthetic and Mechanistic Insights

  • Temperature Sensitivity : Hydrolysis and oxidation reactions require strict thermal control to avoid side products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

  • Biological Relevance : Derivatives produced via these reactions exhibit modulated bioactivity, including kinase inhibition and anticancer potential, as seen in structurally related sulfonamides .

Scientific Research Applications

Antitumor Activity

One of the most prominent applications of N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide lies in its antitumor properties . Research has demonstrated that derivatives of indole-based compounds exhibit marked antitumor activity against various solid tumors, including colon and lung cancers. The compound's mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Efficacy Against Human Tumor Cell Lines

A study evaluated the cytotoxic effects of this compound on several human tumor cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma). The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against these cancer types. The compound was shown to synergistically enhance the effects of standard chemotherapeutics like cisplatin and doxorubicin, improving overall therapeutic outcomes .

Table 1: Summary of Mechanisms

MechanismDescription
Tyrosine Kinase InhibitionBlocks signaling pathways that promote tumor growth
Apoptosis InductionActivates pro-apoptotic proteins
Cell Cycle ArrestPrevents cancer cells from dividing

Pharmacokinetics and Administration

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound can be administered via oral or intravenous routes, with dosages ranging from 0.01 mg to 500 mg/kg body weight daily, adjusted according to patient response .

Potential for Combination Therapy

The compound shows promise as part of combination therapy regimens. When used alongside established chemotherapeutic agents, it can enhance efficacy while potentially reducing side effects associated with higher doses of traditional drugs. This approach is particularly relevant for patients with advanced or refractory cancers.

Future Directions in Research

Ongoing research aims to further elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:

  • Target Identification : Understanding the specific molecular targets that mediate its effects.
  • Toxicology Studies : Assessing the safety profile in preclinical models to establish a therapeutic window.

Table 2: Future Research Focus Areas

Research AreaDescription
Target IdentificationDiscovering specific molecular targets
Toxicology StudiesEvaluating safety and side effects
Formulation DevelopmentCreating effective delivery systems

Mechanism of Action

The mechanism of action of N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations:
  • Indole Position and Substitution: The target compound’s 1-propylindole-3-sulfonyl group distinguishes it from analogs like AG-09/3 (piperazine ring) and quinazoline derivatives (triazole-quinazoline).
  • Chirality : The (S)-configured phenylethyl group in (S)-(-)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide highlights how stereochemistry can influence biological utility (e.g., as alkaloid precursors) .
  • Functional Groups: Sulfamoyl () and phenylamino () substituents demonstrate how electronic properties (e.g., electron-withdrawing sulfonyl vs. electron-donating amino) modulate activity toward specific targets (FPR2 vs. FVIIa).

Pharmacological and Physicochemical Properties

  • Receptor Specificity : AG-09/3 and AG-09/4’s FPR2 agonism suggests that the target compound’s indole-sulfonyl group may interact with similar G-protein-coupled receptors, albeit modulated by the propyl chain’s lipophilicity .
  • Anticoagulant vs. Cytotoxic Activity: N-Phenyl-2-(phenyl-amino)acetamide derivatives () target FVIIa, whereas quinazoline-triazole analogs () show cytotoxicity, underscoring how minor structural changes redirect therapeutic applications.
  • Solubility and Bioavailability : The dipropylsulfamoyl group in ’s analog likely increases water solubility compared to the target compound’s propylindole-sulfonyl group, which may enhance membrane permeability .

Crystallographic and Conformational Insights

  • Torsion Angles : N-Phenyl-2-(phenylsulfanyl)acetamide exhibits a Cphenyl—S—C—Ccarbonyl torsion angle of ~80°, influencing molecular packing and stability . The target compound’s sulfonyl group may adopt a different conformation due to stronger dipole interactions.
  • Hydrogen Bonding : Indole NH and sulfonyl O atoms in the target compound could form intermolecular H-bonds, as seen in similar acetamide derivatives .

Biological Activity

N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a sulfonamide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates an indole structure, which is well-known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The indole moiety is linked via a sulfonyl group to an acetamide, which enhances its reactivity and interaction with biological targets. The presence of the phenyl group and the propyl substituent on the indole ring further influences its lipophilicity and overall biological profile.

Compound Name Structure Unique Features
This compoundStructureIndole structure linked to a sulfonamide; potential for diverse biological interactions

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The indole moiety can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth through interference with folate synthesis.

Anticancer Properties

Research has indicated that compounds containing indole and sulfonamide functionalities exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by studies on related indole derivatives that act as agonists at cannabinoid receptors, leading to reduced inflammation without psychoactive effects .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against strains like MRSA, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Indole Derivatives in Cancer Therapy :
    • A study demonstrated that indole-based compounds significantly inhibited the growth of various cancer cell lines, suggesting their potential as therapeutic agents .
  • Antimicrobial Efficacy :
    • Research revealed that certain sulfonamide derivatives displayed potent antibacterial activity against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 μM .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide, considering steric and electronic factors?

  • Methodology : A two-step synthesis involving sulfonylation of the indole ring followed by coupling with phenylacetamide derivatives is commonly employed. For example, sulfonation at the indole C3 position can be achieved using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Subsequent coupling with N-phenylacetamide derivatives may require refluxing in anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis. Steric hindrance from the propyl group at the indole N1 position necessitates prolonged reaction times or elevated temperatures (80–100°C) .

Q. How can FT-IR and NMR spectroscopy be optimized to confirm the structural integrity of this compound?

  • Methodology :

  • FT-IR : Focus on characteristic peaks for sulfonyl (S=O, 1150–1350 cm⁻¹) and acetamide (C=O, 1650–1700 cm⁻¹) groups. Compare experimental data with theoretical spectra generated via density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to resolve ambiguities in vibrational assignments .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify indole protons (δ 7.0–8.0 ppm), sulfonyl-linked methylene protons (δ 3.5–4.5 ppm), and the phenylacetamide moiety. Assign shifts using 2D techniques (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., entropy, heat capacity) for this compound vary with temperature, and what molecular insights can be derived?

  • Methodology : Compute thermodynamic properties (Cp, S, ΔH) using DFT at varying temperatures (100–1000 K). Experimental validation via differential scanning calorimetry (DSC) can reveal discrepancies between theoretical and observed trends. For instance, entropy (S) increases with temperature due to enhanced vibrational modes, while heat capacity (Cp) plateaus at higher temperatures as molecular motions saturate .

Q. What computational approaches are effective in resolving contradictions between experimental and theoretical spectroscopic data?

  • Methodology :

  • Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) via DFT to predict reactive sites. Compare with experimental UV-Vis spectra to validate electronic transitions .
  • HOMO-LUMO Analysis : Use molecular orbital energy gaps to explain charge-transfer interactions. For example, a narrow HOMO-LUMO gap (4–5 eV) correlates with visible-range absorbance, which can be cross-checked with experimental λmax values .

Q. How can crystallographic studies clarify conformational ambiguities in the sulfonylacetamide moiety?

  • Methodology : Perform single-crystal X-ray diffraction to determine torsion angles (e.g., C3–S–C–N) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For instance, in related N-substituted acetamides, centrosymmetric head-to-tail packing via H-bonding stabilizes the lattice .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in thermodynamic data between computational models and experimental measurements?

  • Methodology :

  • Error Source Identification : Check basis set adequacy (e.g., 6-311++G(d,p) vs. smaller sets) and solvent effects in DFT calculations.
  • Experimental Calibration : Use high-purity samples and controlled heating rates (e.g., 10 K/min in DSC) to minimize thermal lag. Reconcile entropy values by accounting for anharmonic vibrations neglected in DFT .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Asymmetric Catalysis : Employ Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity at the acetamide nitrogen .

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